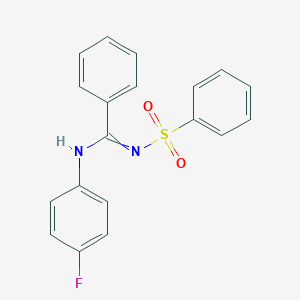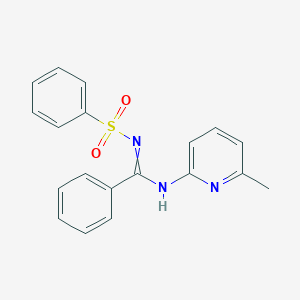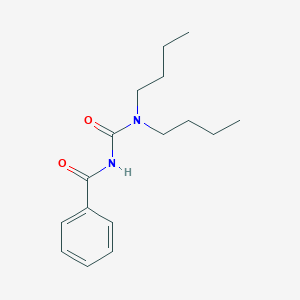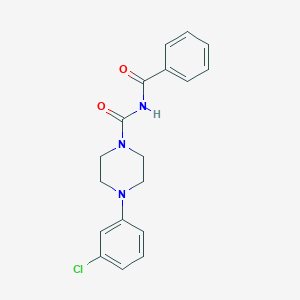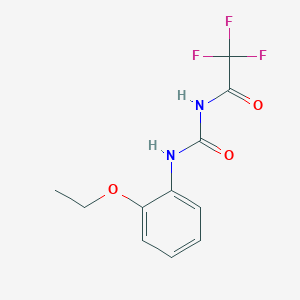![molecular formula C23H29N3O2 B284219 2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has gained significant attention in the scientific community due to its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide is not fully understood. However, it has been proposed that this compound may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide can induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide in lab experiments is its potent antitumor activity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide. One area of research could be to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Another area of research could be to explore the use of this compound in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to improve its solubility in water for in vivo applications.
Synthesis Methods
The synthesis of 2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide involves the reaction of 2-phenylethanol with 1,2-diaminobenzene in the presence of a base to form 1-(2-phenoxyethyl)-1H-benzimidazole. The resulting compound is then reacted with 3-bromo-N,N-dimethylpropanamide in the presence of a base to form 2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide.
Scientific Research Applications
2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide has been studied extensively for its potential pharmacological properties. It has been found to exhibit potent antitumor activity in vitro and in vivo. In addition, this compound has also been shown to possess anti-inflammatory, antiviral, and antioxidant properties.
properties
Molecular Formula |
C23H29N3O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[3-[1-(2-phenoxyethyl)benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C23H29N3O2/c1-23(2,3)22(27)24-15-9-14-21-25-19-12-7-8-13-20(19)26(21)16-17-28-18-10-5-4-6-11-18/h4-8,10-13H,9,14-17H2,1-3H3,(H,24,27) |
InChI Key |
MUQZNPWVIRZSRZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)
![5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B284148.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)
![N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
